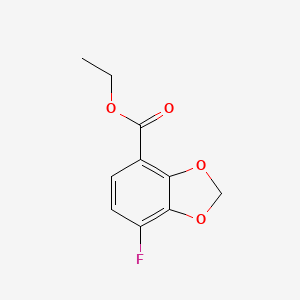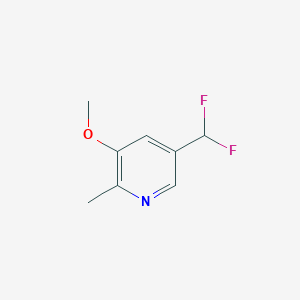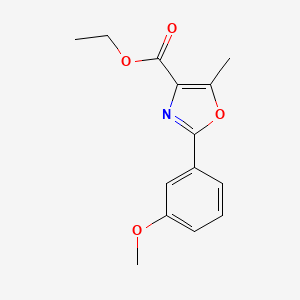![molecular formula C10H23NO3Si B15334954 Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B15334954.png)
Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate: is a chemical compound with a unique structure that includes an amino group, a methyl ester, and a tert-butyldimethylsilyl-protected hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The amino group is introduced through standard amination reactions, and the methyl ester is formed via esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The tert-butyldimethylsilyl group can be selectively oxidized to form hydroxyl groups.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PhIO or PhI(OAc)2 in the presence of metal triflates and TEMPO in THF or acetonitrile.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as tetra-n-butylammonium fluoride (TBAF) in THF.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its unique structure and reactivity .
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. The amino group can form hydrogen bonds and ionic interactions with target molecules, while the methyl ester can participate in esterification and transesterification reactions .
Comparación Con Compuestos Similares
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2R)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate
Comparison: Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is unique due to the presence of the tert-butyldimethylsilyl-protected hydroxyl group, which provides enhanced stability and selectivity in chemical reactions compared to other similar compounds . This makes it particularly useful in applications requiring precise control over reaction conditions and product formation.
Propiedades
IUPAC Name |
methyl 2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO3Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8H,7,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHAQZUILYXJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-6-methoxybenzo[d][1,3]dioxole](/img/structure/B15334899.png)
![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)




![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B15334945.png)
![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)

![1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one](/img/structure/B15334962.png)
